

# Advanced Synthesis Protocol: Fmoc-N-Me-D-Met-OH

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## Compound of Interest

Compound Name: *Fmoc-N-Me-D-Met-OH*

CAS No.: 1932384-22-9

Cat. No.: B1441348

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## Via the 5-Oxazolidinone Reductive Pathway[1] Executive Summary & Strategic Rationale

The synthesis of **Fmoc-N-Me-D-Met-OH** (Fmoc-N-methyl-D-methionine) represents a critical competency in the development of peptidomimetics.[1] N-methylation of D-amino acids confers two distinct pharmacological advantages: proteolytic resistance (via steric occlusion of the amide bond) and conformational constraint (reducing the entropic penalty of receptor binding). [1]

However, the synthesis presents a unique "Double-Edged" challenge:

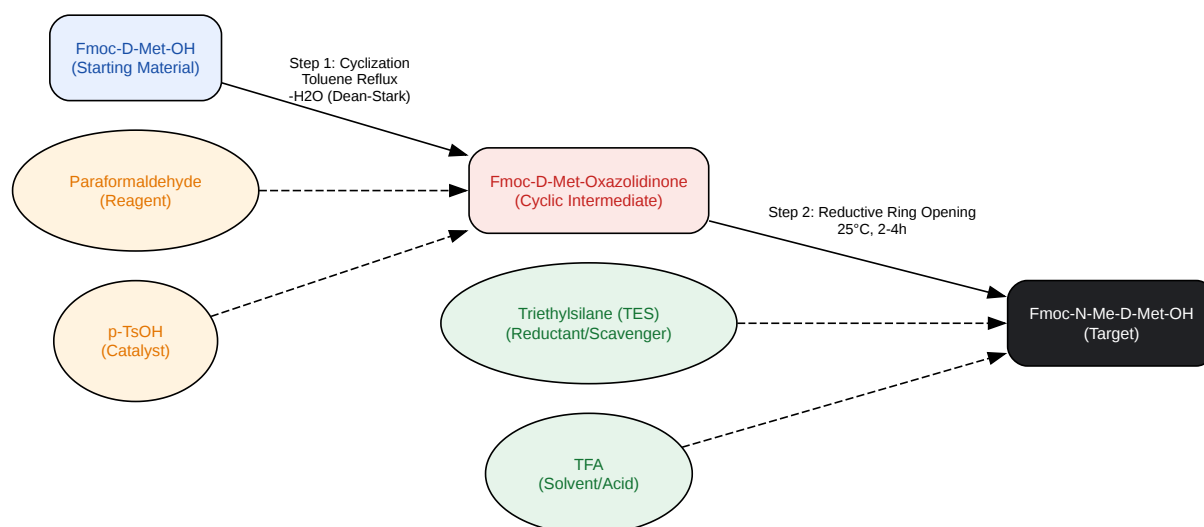
- **Fmoc Lability:** The Fmoc group is base-labile, ruling out standard basic alkylation (e.g., MeI/NaH) which would prematurely deprotect the amine.
- **Sulfur Oxidation:** The methionine thioether side chain is highly susceptible to oxidation (to sulfoxide or sulfone) under the acidic conditions often required for alternative routes.[2]

**The Selected Pathway: The Oxazolidinone Method** This guide details the Ben-Ishai/Freidinger Oxazolidinone pathway. Unlike direct alkylation, this route creates a temporary cyclic intermediate (oxazolidinone) that simultaneously protects the carboxyl group and activates the amine for mono-methylation. It is the industrial gold standard for three reasons:

- **Fmoc Integrity:** The reaction proceeds under acidic/neutral conditions, preserving the Fmoc group.
- **Mono-methylation Specificity:** The ring structure mechanically prevents over-methylation (quaternization).[1]
- **Reductive Environment:** The use of Triethylsilane (TES) in the second step acts as a scavenger, protecting the methionine sulfur from oxidation.

## Reaction Pathway Visualization

The following diagram outlines the two-stage transformation from commercially available Fmoc-D-Met-OH to the target N-methylated building block.



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Figure 1: The two-step synthesis involves acid-catalyzed condensation with paraformaldehyde followed by reductive cleavage of the oxazolidinone ring.[1]

## Detailed Experimental Protocol

### Phase 1: Formation of the Oxazolidinone Intermediate

This step locks the amino acid into a cyclic form, introducing the methylene bridge that will eventually become the N-methyl group.

Reagents:

- Fmoc-D-Met-OH (1.0 eq)[1]
- Paraformaldehyde (3.0 - 5.0 eq)[1]
- p-Toluenesulfonic acid monohydrate (p-TsOH[1]·H<sub>2</sub>O) (0.05 - 0.1 eq)[1]
- Toluene (Solvent, ~10-15 mL per gram of SM)[1]

Protocol:

- Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
  - Scientist's Note: The Dean-Stark trap is non-negotiable. The reaction is driven by the azeotropic removal of water. If water remains, the equilibrium shifts back to the starting material.
- Dissolution: Suspend Fmoc-D-Met-OH, paraformaldehyde, and p-TsOH in Toluene.
- Reflux: Heat the mixture to reflux (approx. 110°C). The suspension will clarify as the oxazolidinone forms.
- Monitoring: Maintain reflux until water collection ceases (typically 1–3 hours). Monitor via TLC (Mobile phase: 1:1 Ethyl Acetate/Hexane).[1] The product (oxazolidinone) is less polar than the starting acid.

- Workup:
  - Cool to room temperature.[1][3]
  - Wash the organic phase with 5% NaHCO<sub>3</sub> (2x) to remove the acid catalyst and unreacted starting material (which remains acidic).
  - Wash with water (1x) and brine (1x).[1]
  - Dry over MgSO<sub>4</sub>, filter, and concentrate in vacuo.
  - Result: Usually a viscous oil or semi-solid.[1] Can be used directly in Phase 2 if purity >95% by HPLC.[1]

## Phase 2: Reductive Ring Opening

This is the critical step where the cyclic methylene bridge is reduced to a methyl group.

Reagents:

- Crude Oxazolidinone (from Phase 1)[1]
- Triethylsilane (TES) (3.0 eq)[1]
- Trifluoroacetic Acid (TFA) (Solvent/Reagent, 10-20 mL per gram)[1]
- Dichloromethane (DCM) (Co-solvent, optional, for solubility)[1]

Protocol:

- Preparation: Dissolve the crude oxazolidinone in DCM (if needed for transfer) or directly in TFA.[1]
  - Safety Alert: This reaction is exothermic.[1] Add TFA slowly if working on a large scale (>10g).[1]
- Reduction: Add Triethylsilane (TES) to the stirring solution.
- Reaction: Stir at room temperature for 2–4 hours.

- Mechanistic Insight: The TES acts as a hydride donor. Crucially for Methionine, TES also creates a reducing environment that prevents the sulfur side chain from oxidizing to sulfoxide (Met(O)) in the presence of TFA.
- Monitoring: Check HPLC/TLC. The oxazolidinone spot should disappear.
- Workup:
  - Remove TFA and excess TES in vacuo (rotary evaporator).[1] Use a trap; TES has a pungent odor.[1]
  - Precipitation (Preferred): Dissolve the residue in a minimum amount of Diethyl Ether or MTBE and add cold Hexane to precipitate the product.
  - Alternative Extraction: Dissolve residue in DCM, wash with dilute HCl (to remove silanol byproducts), dry, and concentrate.

## Critical Control Points & Troubleshooting

The following table summarizes the "Self-Validating" checks required to ensure scientific integrity.

Parameter	Observation	Corrective Action
Phase 1: Incomplete Reaction	TLC shows starting material after 3h reflux.	Check Dean-Stark trap. If water is not separating, add more Toluene or check seal. Add 1.0 eq more Paraformaldehyde.[1]
Phase 2: Sulfur Oxidation	HPLC shows peak at M+16 (Sulfoxide).[1]	Prevention is key. Ensure TES is fresh. Degas TFA with Nitrogen before use.[1] If oxidation occurs, reduce back using NH4I/DMS in TFA.
Racemization	Chiral HPLC shows L-isomer content >1%.[1]	Avoid excessive heating in Phase 1.[1] Ensure Phase 2 is kept at 25°C (do not heat TFA).
Fmoc Cleavage	Presence of Dibenzofulvene (UV active, non-polar).[1]	Avoid any contact with amines (piperidine, DIPEA) during workup.[1] Ensure glassware is acid-washed.[1]

## Characterization Data (Reference)

To validate your synthesized compound, compare against these standard physicochemical properties.

- Chemical Name:

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-Fluoren-9-ylmethoxycarbonyl)-

-methyl-D-methionine[1]

- Molecular Formula:

[1]

- Molecular Weight: 385.48 g/mol [1][4][5]
- Appearance: White to off-white powder.[1]
- Solubility: Soluble in DMF, DCM, DMSO; insoluble in water.
- Mass Spectrometry (ESI):

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[1]

- Optical Rotation:

(

, DMF).[1][5] (Note: L-isomer is  $-27^\circ$ ).[1]

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